

A Technical Guide to the Discovery, History, and Chemistry of Acetanilide

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Compound of Interest

Compound Name: *p*-Aminoacetophenone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of acetanilide (N-phenylacetamide), a compound of significant historical importance in pharmacology and a key precursor in modern industrial chemistry. From its accidental discovery as a fever-reducing agent to its current role as a chemical intermediate, this document details its scientific journey, chemical properties, synthesis, and metabolic fate.

Discovery and Historical Development

An Accidental Discovery in Pharmacology

Acetanilide, also known as N-phenylacetamide, was the first aniline derivative discovered to possess both analgesic (pain-relieving) and antipyretic (fever-reducing) properties.^[1] Its therapeutic effects were discovered by accident in 1886 by Arnold Cahn and Paul Hepp.^{[1][2]} The compound was quickly introduced into medical practice under the trade name "Antifebrin" by Kalle and Company.^{[3][4][5]} For many years, it served as a common treatment for ailments like headaches, menstrual cramps, and rheumatism.^[6]

The Rise of a New Drug and Emerging Toxicity Concerns

Antifebrin quickly gained popularity as one of the earliest synthetic drugs for pain and fever, filling a therapeutic gap in the late 19th century that was otherwise reliant on opiates and botanicals.^{[3][4]} However, this initial enthusiasm was soon tempered by reports of its significant toxicity.^[3] The most alarming side effect was cyanosis, a bluish discoloration of the skin,

resulting from methemoglobinemia.[2][5] This condition impairs the oxygen-carrying capacity of hemoglobin in the blood.[4][7] Prolonged or excessive use was also linked to potential liver and kidney damage.[2][4] These toxic effects prompted the search for less toxic aniline derivatives, leading to the development of phenacetin in 1887.[1][5]

Unraveling the Metabolic Fate

A pivotal breakthrough in understanding acetanilide's pharmacology occurred in 1948. Research by Bernard Brodie and Julius Axelrod established that acetanilide is primarily metabolized in the human body to N-acetyl-p-aminophenol (APAP), commonly known as paracetamol or acetaminophen.[1][2][7] This metabolite was found to be responsible for the compound's analgesic and antipyretic effects.[2][4][8]

Conversely, the toxicity of acetanilide was attributed to a minor metabolic pathway where a small portion is hydrolyzed back to aniline, which induces methemoglobinemia.[1][7] This discovery was crucial, as it led to the development and widespread adoption of paracetamol as a much safer alternative, which has since become a ubiquitous over-the-counter medication.[4]

Modern Industrial Relevance

While acetanilide is no longer used directly as a pharmaceutical agent, it remains an important compound in the chemical industry.[4] It serves as a versatile intermediate in the synthesis of other pharmaceuticals, notably as a precursor to 4-acetamidobenzenesulfonyl chloride, a key component in the manufacture of sulfa drugs.[1] It also finds applications in the production of dyes, rubber accelerators, and as a stabilizer for cellulose ester varnishes.[1]

Chemical and Physical Properties

The quantitative data for acetanilide and the related compound 4-acetylaniline (4'-aminoacetophenone) are summarized below. The historical drug "Antifebrin" refers to acetanilide.

Table 1: Physicochemical Properties of Acetanilide (N-Phenylacetamide)

Property	Value	Source(s)
CAS Number	103-84-4	[1]
Molecular Formula	C ₈ H ₉ NO	[1]
Molar Mass	135.17 g/mol	[8] [9]
Appearance	White, solid, flaky/leaf-like appearance	[1] [8]
Melting Point	113–115 °C	[1]
Boiling Point	304 °C	[1]
Density	1.219 g/cm ³	[1] [8]
Solubility	Slightly soluble in cold water; Soluble in hot water, ethanol, diethyl ether, acetone, benzene.	[1] [7] [8] [9]

| Vapor Pressure | 2 Pa (at 20 °C) |[\[1\]](#) |

Table 2: Physicochemical Properties of 4-Acetylaniline (4'-Aminoacetophenone)

Property	Value	Source(s)
CAS Number	99-92-3	[10]
Molecular Formula	C ₈ H ₉ NO	[10] [11]
Molar Mass	135.16 g/mol	[10] [11]
Appearance	Light yellow to brown crystalline powder	[10] [12] [13]
Melting Point	103–107 °C	[10] [11] [12]
Boiling Point	293 °C	[11] [12]
Density	~1.13 g/cm ³	[13]
Solubility	Soluble in hot water.	[11] [12]

| Vapor Pressure | 0.0016 mmHg (at 25 °C) |[13] |

Key Experimental Protocols

Synthesis of Acetanilide via Acetylation of Aniline

The most common laboratory preparation of acetanilide involves the N-acetylation of aniline using acetic anhydride.[1] The reaction substitutes an acetyl group for one of the hydrogen atoms on the amino group of aniline.

Reaction: $\text{C}_6\text{H}_5\text{NH}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{NHCOCH}_3 + \text{CH}_3\text{COOH}$ [1][7]

Materials:

- Aniline ($\text{C}_6\text{H}_5\text{NH}_2$)
- Acetic Anhydride ($(\text{CH}_3\text{CO})_2\text{O}$)
- Concentrated Hydrochloric Acid (HCl) (optional, for solubility)
- Sodium Acetate (CH_3COONa) (optional, as buffer)
- Distilled Water
- Ethanol (for recrystallization)
- Standard laboratory glassware (e.g., Erlenmeyer flask, beaker, reflux condenser)
- Heating apparatus (e.g., hot plate or oil bath)
- Filtration apparatus (e.g., Büchner funnel)

Generalized Protocol:

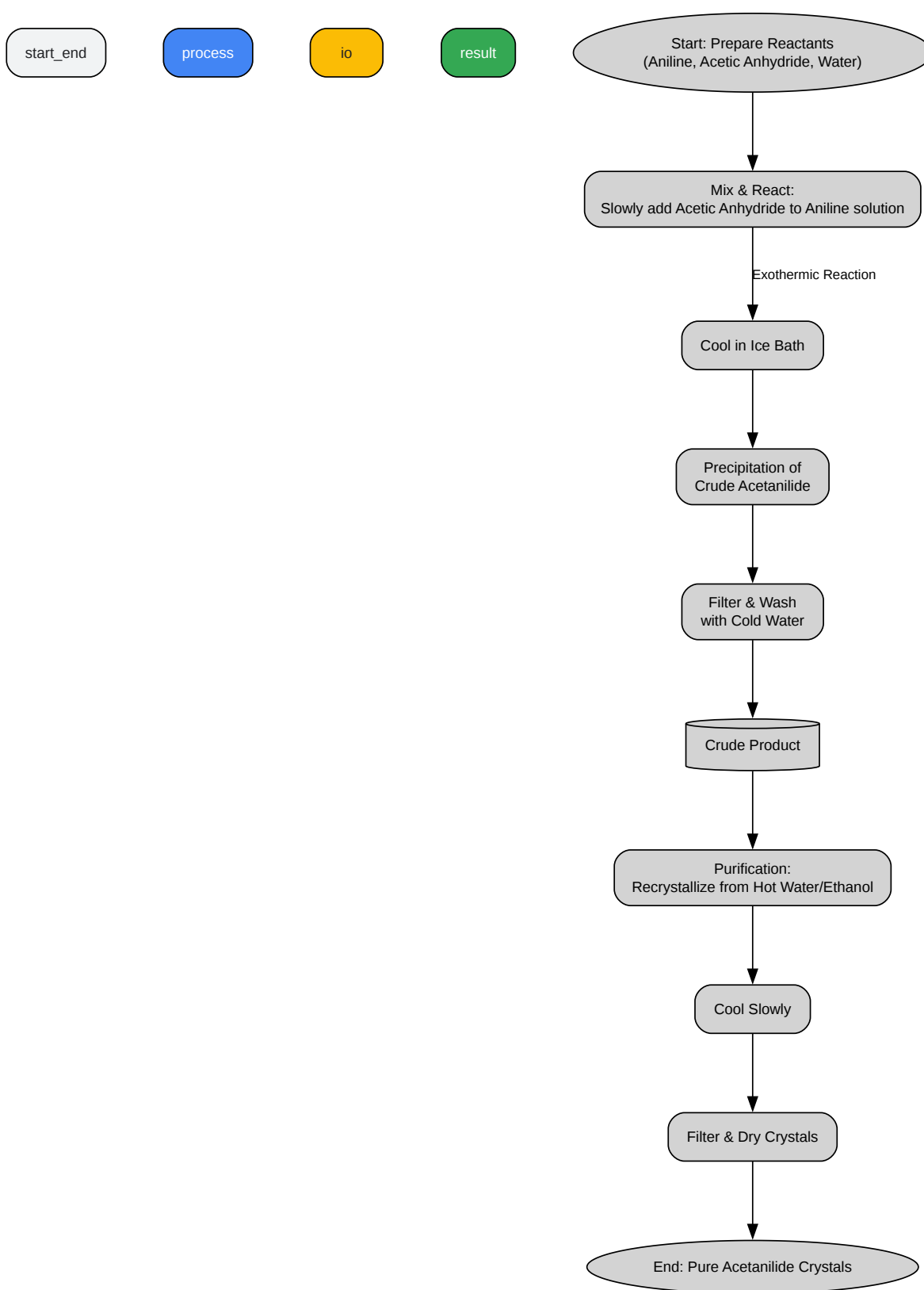
- Reactant Preparation: In a flask, combine aniline (e.g., 2 mL) with distilled water (e.g., 20 mL). As aniline is not readily soluble in water, a small amount of concentrated HCl can be added dropwise to form the water-soluble aniline hydrochloride salt.[8]

- **Acetylation:** Slowly add acetic anhydride (e.g., 3 mL) to the aniline solution while stirring continuously. The reaction is exothermic.^[14] If a buffer is used, a separate solution of sodium acetate in water may be added concurrently.^[8]
- **Crystallization:** Cool the reaction mixture in an ice bath to facilitate the precipitation of crude acetanilide crystals.^{[8][14]}
- **Isolation of Crude Product:** Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold distilled water to remove water-soluble impurities.^[8]
- **Purification by Recrystallization:** Transfer the crude acetanilide to a beaker. Add a minimum amount of hot solvent (water or a water-ethanol mixture) to dissolve the solid completely.^[8] ^[15] If the solution is colored, a small amount of activated carbon can be added to adsorb colored impurities before hot filtration.
- **Final Product Formation:** Allow the hot, filtered solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize the formation of pure acetanilide crystals.
- **Drying:** Collect the purified crystals by filtration, wash with a small amount of cold solvent, and allow them to dry completely. The final product should be white, flaky crystals.^[8]

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the laboratory workflow for the synthesis of acetanilide from aniline.

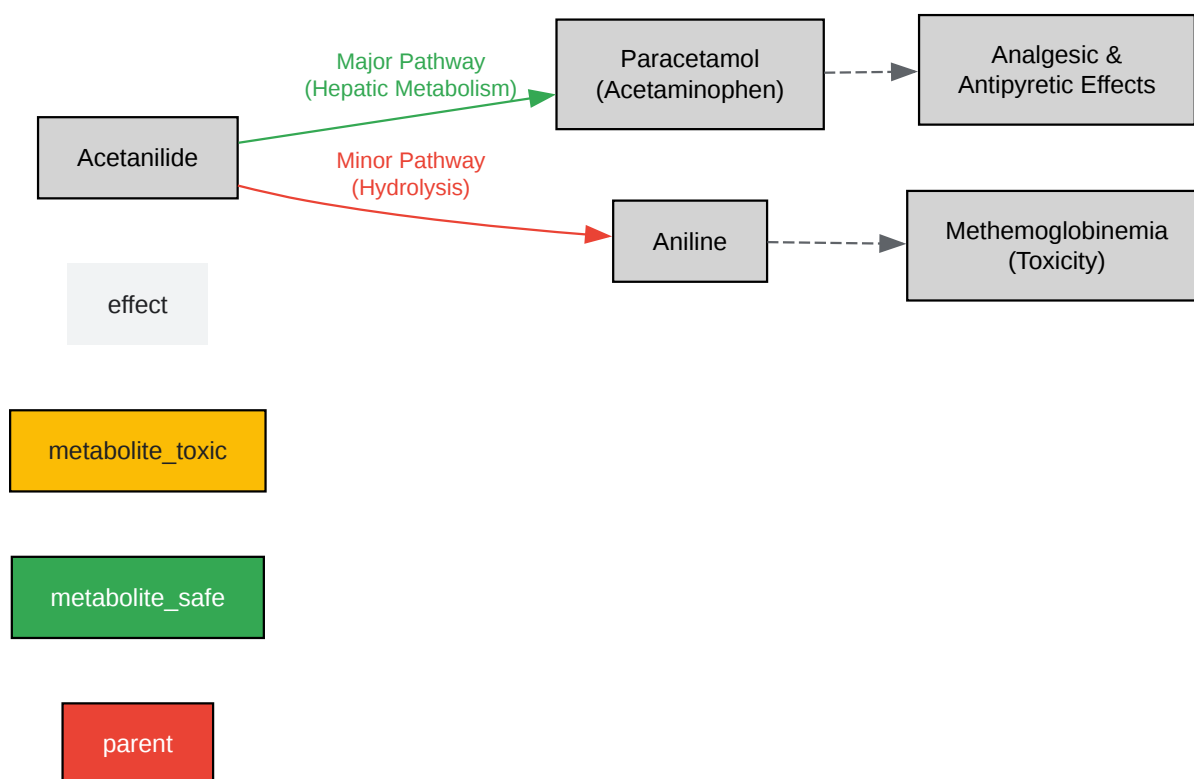


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Caption: Workflow for the synthesis and purification of acetanilide.

Metabolic Pathway

This diagram outlines the primary metabolic pathways of acetanilide in the human body, highlighting its conversion to the therapeutic metabolite and the toxic byproduct.



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Caption: Metabolic fate of acetanilide in the human body.

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